molecular formula C15H14F3NO2 B8241739 Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B8241739
M. Wt: 297.27 g/mol
InChI Key: CEZSNDLPLSBCDU-UHFFFAOYSA-N
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Description

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H14F3NO2 and a molecular weight of 297.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an ethynyl group and a trifluoromethyl group, along with a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with ethynyl and trifluoromethyl substituents under controlled conditions. The benzyl ester group is introduced through esterification reactions using benzyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, saturated derivatives from reduction, and substituted products from nucleophilic substitution.

Scientific Research Applications

Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The benzyl ester moiety can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate: shares similarities with other pyrrolidine derivatives and trifluoromethyl-substituted compounds.

    Trifluoromethylpyrrolidine derivatives: These compounds exhibit similar chemical reactivity and biological activities.

Properties

IUPAC Name

benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZSNDLPLSBCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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